Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-
Overview
Description
2-[3-(2-quinolinylmethoxy)anilino]benzoic acid is a member of quinolines.
Biological Activity
Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]- (commonly referred to as SR 2640) is a synthetic compound recognized for its biological activity as a selective antagonist of leukotriene D4 (LTD4) and E4 (LTE4) receptors. These receptors are crucial in mediating inflammatory responses, particularly in conditions like asthma and allergic reactions. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Basic Information
- Chemical Name : 2-[[3-(2-quinolinylmethoxy)phenyl]amino]benzoic acid
- Molecular Formula : C23H19ClN2O3
- Molecular Weight : 370.4 g/mol
- CAS Number : 105350-26-3
Structure
The compound features a complex structure with a quinoline moiety linked through a methoxy group to an aniline derivative, which is further connected to a benzoic acid structure.
SR 2640 acts as a potent and selective competitive antagonist for LTD4 and LTE4 receptors, which are involved in various inflammatory processes. This mechanism is particularly relevant in the treatment of respiratory diseases where leukotrienes play a significant role.
Key Findings:
- Inhibition of Contraction : SR 2640 inhibits LTD4-induced contractions in guinea pig ileum and trachea without affecting histamine-induced contractions, demonstrating its specificity (pA2 = 8.7) .
- Chemotaxis Inhibition : The compound also inhibits LTD4-mediated chemotaxis of human polymorphonuclear leukocytes (PMNs), indicating its potential in modulating immune responses .
Preclinical Studies
Preclinical evaluations have shown that SR 2640 can significantly reduce bronchoconstriction and other inflammatory responses associated with leukotriene signaling pathways. These studies often utilize animal models to assess the efficacy of the compound in vivo.
Case Study Example:
In one study, administration of SR 2640 in a guinea pig model demonstrated a marked reduction in airway hyperreactivity induced by leukotrienes, suggesting its therapeutic potential for asthma management .
Comparative Analysis with Other Compounds
The following table compares SR 2640 with other known leukotriene receptor antagonists:
Compound Name | Structure Type | Unique Features |
---|---|---|
Montelukast | Leukotriene receptor antagonist | Widely used for asthma treatment; selective for CysLT1 receptor |
Zafirlukast | Leukotriene receptor antagonist | Dual action on CysLT1 and CysLT2 receptors |
Pranlukast | Leukotriene receptor antagonist | Selective for CysLT1 receptor; used in asthma management |
SR 2640 | Leukotriene receptor antagonist | Selective for both LTD4 and LTE4 receptors; potential broader therapeutic effects |
Synthesis and Chemical Reactivity
SR 2640 can be synthesized through several chemical reactions involving the appropriate precursors. Key steps include:
- Formation of the quinoline methoxy group.
- Coupling with an aniline derivative.
- Final attachment to the benzoic acid structure.
The presence of functional groups allows for typical carboxylic acid reactions such as esterification and amidation, which are crucial for further modifications .
Properties
IUPAC Name |
2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18/h1-14,24H,15H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPZHLXYBWGGNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80909461 | |
Record name | 2-{3-[(Quinolin-2-yl)methoxy]anilino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80909461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105350-26-3 | |
Record name | SR 2640 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105350263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{3-[(Quinolin-2-yl)methoxy]anilino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80909461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]-benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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